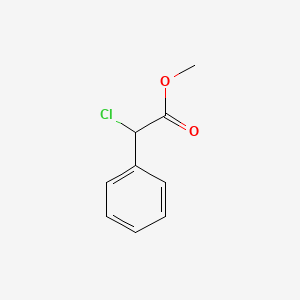
Methyl 2-chloro-2-phenylacetate
Übersicht
Beschreibung
Methyl 2-chloro-2-phenylacetate is a chemical compound with the CAS number 7476-66-61. It is a liquid2 and has a purity of 98%3.
Synthesis Analysis
The synthesis of Methyl 2-chloro-2-phenylacetate can be achieved through various methods. One method involves the use of 1,2,3-Benzotriazole and thionyl chloride in dichloromethane at 20℃, yielding a 90% product4. Another method uses thionyl chloride in diethyl ether for 24 hours at ambient temperature, yielding an 87% product4. A third method involves the use of N,N-dimethyl-formamide and 2-Fluorobenzoyl chloride in 1,4-dioxane at 80℃ for 36 hours in a sealed tube4.Molecular Structure Analysis
The molecular weight of Methyl 2-chloro-2-phenylacetate is 184.623. The InChI key is XOIOYHPJZJLTGK-UHFFFAOYSA-N3.
Chemical Reactions Analysis
The chemical reactions involving Methyl 2-chloro-2-phenylacetate are not readily available from the search results.Physical And Chemical Properties Analysis
Methyl 2-chloro-2-phenylacetate is a liquid2 with a purity of 98%3. It has a molecular weight of 184.623. The InChI key is XOIOYHPJZJLTGK-UHFFFAOYSA-N3.Wissenschaftliche Forschungsanwendungen
Phenylacetic Acid Derivatives and Antimicrobial Activity
Methyl 2-chloro-2-phenylacetate is related to phenylacetic acid derivatives. These compounds have been studied for their potential in various applications, including antimicrobial properties. For instance, derivatives like methyl 2-acetyl-3,5-dihydroxyphenylacetate and methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate have been isolated from culture mycelia of Curvularia lunata. These compounds were analyzed for antimicrobial and antioxidant activities, though they lacked these properties. However, related compounds like 4-epiradicinol showed inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus (Varma et al., 2006).
Catalysis and Synthesis Applications
The compound has been involved in studies related to catalysis and synthesis. For example, methyl phenylacetate has been efficiently hydrogenated to produce 2-phenylethanol using ruthenium-phosphine catalysis under low hydrogen pressure. This showcases the role of methyl 2-chloro-2-phenylacetate in facilitating efficient and mild conditions for hydrogenation processes (Nomura et al., 2001).
Polymer Chemistry
In the field of polymer chemistry, derivatives of methyl 2-chloro-2-phenylacetate, such as chlorophenylacetate, have been used to produce α-end-functionalized poly(methyl methacrylate)s in Ru(II)-catalyzed living radical polymerization. This demonstrates its potential in creating polymers with specific end functional groups, which is crucial in materials science (Baek et al., 2002).
Electrochemical Applications
Methyl 2-chloro-2-phenylacetate has been investigated for its role in electrochemical reactions. Studies have shown its involvement in the electrosynthesis of α-chloro-phenylacetic acid from benzyl chloride, highlighting its potential in novel electrochemical pathways and synthesis methods (Otero et al., 2006).
Safety And Hazards
Methyl 2-chloro-2-phenylacetate is classified as a dangerous substance. The GHS pictogram indicates it is corrosive (GHS05)3. The hazard statements include H314, which means it causes severe skin burns and eye damage3. The precautionary statements include P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P5013.
Zukünftige Richtungen
The future directions of Methyl 2-chloro-2-phenylacetate are not readily available from the search results.
Eigenschaften
IUPAC Name |
methyl 2-chloro-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIOYHPJZJLTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-phenylacetate | |
CAS RN |
7476-66-6 | |
| Record name | Methyl alpha-chlorophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7476-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-METHYL ALPHA-CHLOROPHENYLACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



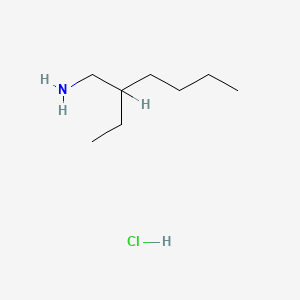
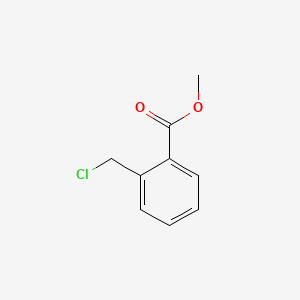

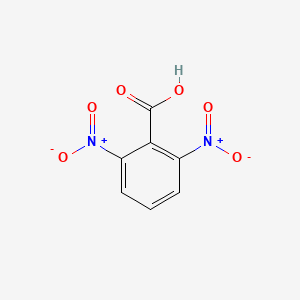
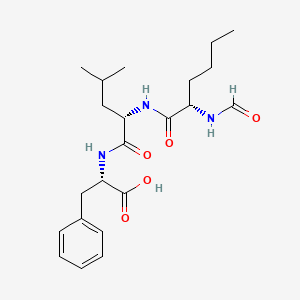



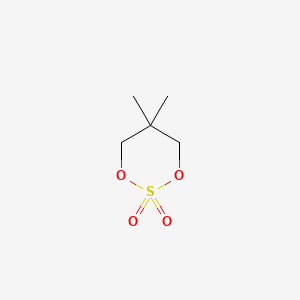


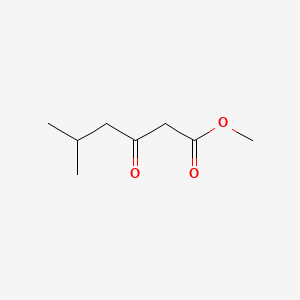
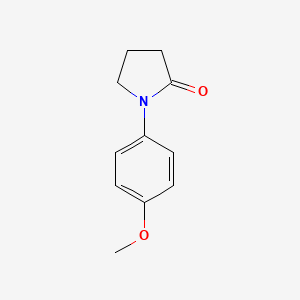
![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)